Methyl 2-acetylamino-4-nitrobenzoate

Description

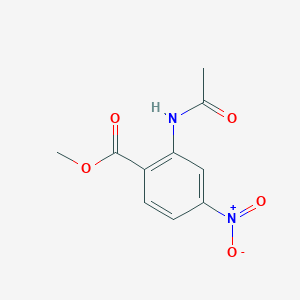

Methyl 2-acetylamino-4-nitrobenzoate is an aromatic ester derivative featuring a nitro group at the para position (C4) and an acetylated amino group at the ortho position (C2). This compound belongs to the benzoate ester family, characterized by a methyl ester group at the carboxylic acid position. The nitro and acetylamino substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

methyl 2-acetamido-4-nitrobenzoate |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-9-5-7(12(15)16)3-4-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13) |

InChI Key |

XVFNIPBNVYFDBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-acetylamino-4-nitrobenzoate with structurally related compounds:

*Calculated based on formula C₁₀H₁₀N₂O₅. †Estimated from diterpenoid analogs in .

Key Differences in Reactivity and Properties

Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, enhancing the acidity of adjacent protons and polarizing the aromatic ring. This contrasts with methyl 4-acetamido-2-hydroxybenzoate, where the hydroxyl group (electron-donating) increases solubility in polar solvents but reduces electrophilic substitution reactivity . The acetylated amino group in both compounds stabilizes hydrogen bonding but differs in directionality: the ortho-substituted acetyl group in the target compound may sterically hinder interactions compared to the para-substituted analog .

Hydrogen Bonding and Crystallinity: this compound’s nitro group can act as a hydrogen bond acceptor, while the acetylamino group serves as a donor. This dual functionality may promote layered crystal structures, similar to patterns observed in hydrogen-bonded aromatic systems . In contrast, methyl salicylate relies on hydroxyl-ester interactions, forming intramolecular hydrogen bonds that reduce intermolecular packing efficiency .

Sandaracopimaric acid methyl ester, a diterpenoid ester, is primarily used in natural resin studies, highlighting the diversity of ester applications .

Research Findings and Limitations

- Synthetic Challenges: The ortho-nitro substitution in this compound may complicate synthesis due to steric hindrance during acetylation or esterification steps.

- Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence, necessitating extrapolation from analogs. For instance, methyl esters of nitroaromatics generally exhibit lower volatility compared to hydroxylated analogs .

- Safety Considerations: Nitroaromatic compounds often pose toxicity risks, contrasting with the milder profiles of hydroxylated or diterpenoid esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.